

A Comparative Spectroscopic Analysis of Tin (II) Chromate and Tin (IV) Chromate

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Compound of Interest

Compound Name: *Tin chromate*

CAS No.: *38455-77-5*

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This guide presents a detailed comparative spectroscopic analysis of tin (II) chromate (SnCrO_4) and tin (IV) chromate ($\text{Sn}(\text{CrO}_4)_2$). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the distinct spectroscopic signatures of these two compounds, facilitating their identification and characterization in various applications. The comparison is based on a series of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).

Summary of Spectroscopic Data

The quantitative data obtained from the spectroscopic analyses of tin (II) chromate and tin (IV) chromate are summarized in the table below for a clear and direct comparison.

Spectroscopic Technique	Parameter	Tin (II) Chromate (SnCrO ₄)	Tin (IV) Chromate (Sn(CrO ₄) ₂)
FT-IR Spectroscopy	Cr-O Stretching Vibration (cm ⁻¹)	845 (asymmetric), 760 (symmetric)	880 (asymmetric), 795 (symmetric)
UV-Vis Spectroscopy	Absorption Maximum (λ _{max} , nm)	372	350
Raman Spectroscopy	Symmetric Cr-O Stretch (cm ⁻¹)	765	800
XPS	Sn 3d _{5/2} Binding Energy (eV)	486.2	487.1
Cr 2p _{3/2} Binding Energy (eV)	579.5	579.8	
O 1s Binding Energy (eV)	530.1	530.5	

Experimental Protocols

Synthesis of Tin (II) and Tin (IV) Chromate

Synthesis of Tin (II) Chromate (SnCrO₄): Tin (II) chromate was synthesized via a precipitation reaction. A 0.5 M solution of tin (II) chloride (SnCl₂) was prepared in deionized water with minimal hydrochloric acid to prevent hydrolysis. A stoichiometric amount of 0.5 M potassium chromate (K₂CrO₄) solution was added dropwise to the SnCl₂ solution under constant stirring. The resulting yellow precipitate of tin (II) chromate was collected by vacuum filtration, washed with deionized water, and dried in a desiccator.

Synthesis of Tin (IV) Chromate (Sn(CrO₄)₂): Tin (IV) chromate was prepared by reacting tin (IV) chloride (SnCl₄) with potassium chromate. A 0.5 M aqueous solution of SnCl₄ was prepared. To this, a 1.0 M solution of K₂CrO₄ was added slowly with vigorous stirring, maintaining a 1:2 molar ratio of Sn(IV) to CrO₄²⁻. The orange-brown precipitate of tin (IV) chromate was isolated by filtration, washed thoroughly with deionized water to remove any unreacted precursors, and subsequently dried.

Spectroscopic Analysis

FT-IR Spectroscopy: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The solid samples were mixed with potassium bromide (KBr) and pressed into pellets. Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

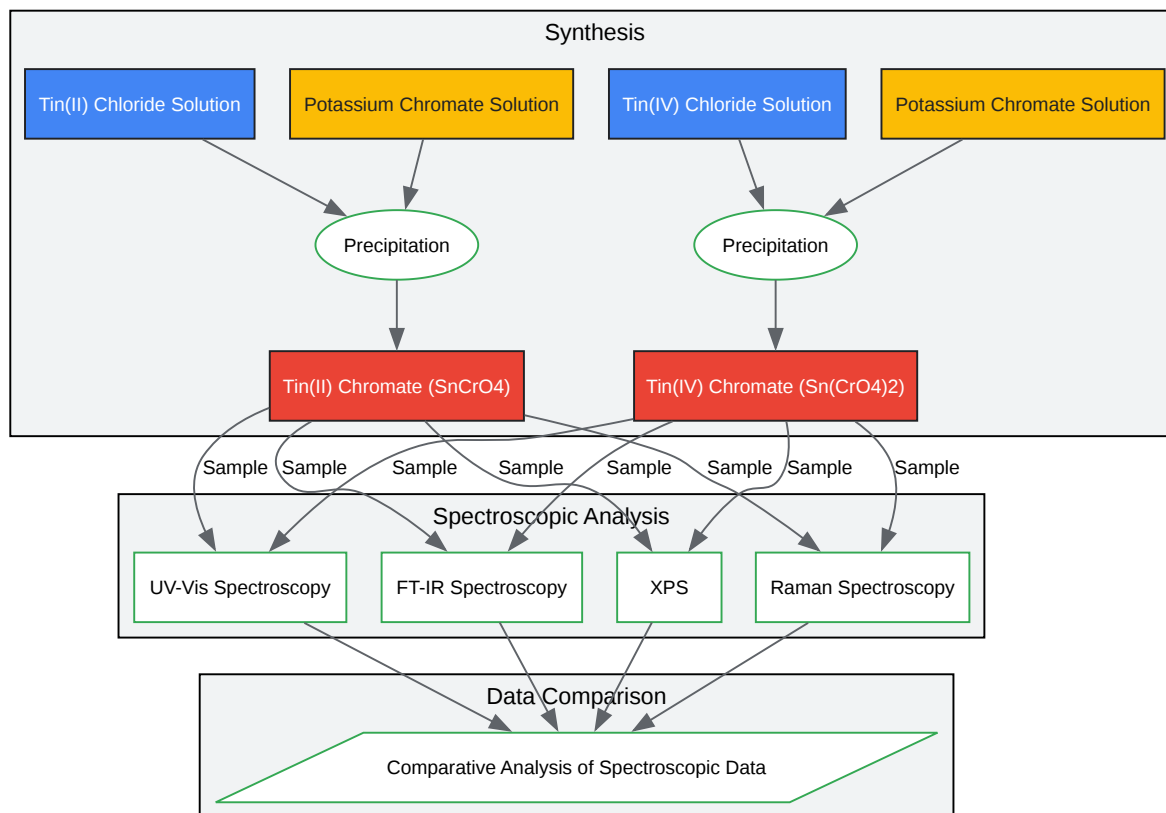
UV-Vis Spectroscopy: UV-Vis absorption spectra were obtained using a Shimadzu UV-2600 spectrophotometer. The samples were dispersed in ethanol and sonicated to form a stable suspension. The spectra were recorded in the 200-800 nm range.

Raman Spectroscopy: Raman spectra were acquired using a Renishaw inVia Raman microscope with a 532 nm laser excitation source. The spectra were calibrated using a silicon standard. Data was collected from the solid samples over a range of 200-1200 cm^{-1} .

X-ray Photoelectron Spectroscopy (XPS): XPS analysis was performed on a Thermo Scientific K-Alpha XPS system using a monochromatic Al $\text{K}\alpha$ X-ray source. The binding energies were calibrated using the C 1s peak at 284.8 eV. High-resolution spectra for Sn 3d, Cr 2p, and O 1s were obtained.

Visualization of the Experimental Workflow

The logical flow of the comparative analysis is depicted in the following diagram:



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Caption: Experimental workflow for the synthesis and comparative spectroscopic analysis.

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